molecular formula C6H10Cl3NO B14512330 (2-Chloroethyl)(3-chloropropyl)carbamyl chloride CAS No. 62899-73-4

(2-Chloroethyl)(3-chloropropyl)carbamyl chloride

Cat. No.: B14512330
CAS No.: 62899-73-4
M. Wt: 218.5 g/mol
InChI Key: UQTFWLOMYPJQKT-UHFFFAOYSA-N
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Description

(2-Chloroethyl)(3-chloropropyl)carbamyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. These compounds are characterized by the presence of a carbamoyl group (R₂NC(O)Cl) attached to a chlorine atom. The compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethyl)(3-chloropropyl)carbamyl chloride typically involves the reaction of an amine with phosgene. The general reaction can be represented as follows: [ \text{R}_2\text{NH} + \text{COCl}_2 \rightarrow \text{R}_2\text{NCOCl} + \text{[R}_2\text{NH}_2]\text{Cl} ] In this reaction, the amine reacts with phosgene to form the carbamoyl chloride. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of specialized equipment to handle the reactive intermediates and products.

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethyl)(3-chloropropyl)carbamyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of carbamic acids.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.

    Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used, depending on the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of this compound include substituted carbamoyl chlorides, carbamic acids, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Chloroethyl)(3-chloropropyl)carbamyl chloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of (2-Chloroethyl)(3-chloropropyl)carbamyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound can interact with molecular targets such as enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Dimethylcarbamoyl Chloride: Similar in structure but with different substituents.

    Ethylcarbamoyl Chloride: Another carbamoyl chloride with ethyl groups.

    Phenylcarbamoyl Chloride: Contains a phenyl group instead of alkyl groups.

Uniqueness

(2-Chloroethyl)(3-chloropropyl)carbamyl chloride is unique due to the presence of both 2-chloroethyl and 3-chloropropyl groups, which confer specific reactivity and properties. This makes it suitable for specialized applications in various fields of research and industry.

Properties

CAS No.

62899-73-4

Molecular Formula

C6H10Cl3NO

Molecular Weight

218.5 g/mol

IUPAC Name

N-(2-chloroethyl)-N-(3-chloropropyl)carbamoyl chloride

InChI

InChI=1S/C6H10Cl3NO/c7-2-1-4-10(5-3-8)6(9)11/h1-5H2

InChI Key

UQTFWLOMYPJQKT-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCCl)C(=O)Cl)CCl

Origin of Product

United States

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